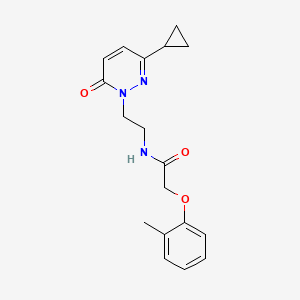

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-4-2-3-5-16(13)24-12-17(22)19-10-11-21-18(23)9-8-15(20-21)14-6-7-14/h2-5,8-9,14H,6-7,10-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMHGAZJNIGGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the o-Tolyloxyacetamide Moiety: This step involves the reaction of the pyridazinone intermediate with o-tolyloxyacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the aromatic ring.

Reduction: Reduction reactions may target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydropyridazine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it may be used to study enzyme interactions, given its potential to act as an inhibitor or substrate for various enzymes.

Medicine

Industry

In industry, it could be used in the development of new materials or as a specialty chemical in various applications.

Wirkmechanismus

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyridazinone core and the amide linkage are likely crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropyl-pyridazinone core and o-tolyloxy acetamide side chain. Key comparisons with similar compounds include:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Cyclopropyl substitution minimizes CYP450-mediated oxidation compared to aryl groups, as seen in p-tolyl derivatives .

- Bioavailability : The o-tolyloxy group may hinder passive diffusion compared to smaller substituents (e.g., methylsulfonyl in ), but its ether linkage avoids the metabolic liabilities of thioethers ().

Biologische Aktivität

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound characterized by its unique structural features, including a pyridazine ring and a cyclopropyl group. This compound has garnered attention within the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide is . The structure can be represented as follows:

Key Structural Features:

- Pyridazine Ring: Contributes to the compound's reactivity and biological activity.

- Cyclopropyl Group: Enhances lipophilicity and may influence binding interactions with biological targets.

- Tolyloxy Moiety: Imparts additional stability and may participate in hydrogen bonding interactions.

Antitumor Activity

Recent studies indicate that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide exhibits significant antitumor properties. In vitro experiments have demonstrated that this compound induces G1 cell cycle arrest and promotes apoptosis in various cancer cell lines. These effects are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

The proposed mechanism of action involves:

- Inhibition of Oncogenic Pathways: The compound appears to target specific kinases and transcription factors that are overactive in cancer cells.

- Induction of Apoptosis: Activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors have been observed, leading to increased programmed cell death.

Study 1: In Vitro Analysis

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Study 2: In Vivo Efficacy

In vivo studies using mouse xenograft models showed that administration of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(o-tolyloxy)acetamide significantly reduced tumor size compared to control groups. Tumor growth inhibition was measured at approximately 70% after four weeks of treatment, indicating strong potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.